[1R-(1alpha,4abeta,4balpha,10aalpha)]-1,2,3,4,4a,4b,5,6,10,10a-decahydro-1,4a-dimethyl-7-(isopropyl)phenanthrene-1-carboxylic acid, copper salt [1R-(1alpha,4abeta,4balpha,10aalpha)]-1,2,3,4,4a,4b,5,6,10,10a-decahydro-1,4a-dimethyl-7-(isopropyl)phenanthrene-1-carboxylic acid, copper salt Yellowish resinous powder. (NTP, 1992)
Abietic acid is an abietane diterpenoid that is abieta-7,13-diene substituted by a carboxy group at position 18. It has a role as a plant metabolite. It is an abietane diterpenoid and a monocarboxylic acid. It is a conjugate acid of an abietate.
Abietic acid is a natural product found in Pinus densiflora, Ceroplastes pseudoceriferus, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 10248-55-2
VCID: VC20980902
InChI: InChI=1S/2C20H30O2.Cu/c2*1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22;/h2*7,12-13,16-17H,5-6,8-11H2,1-4H3,(H,21,22);/q;;+2/p-2
SMILES: CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)[O-])C
Molecular Formula: C40H58CuO4
Molecular Weight: 666.4 g/mol

[1R-(1alpha,4abeta,4balpha,10aalpha)]-1,2,3,4,4a,4b,5,6,10,10a-decahydro-1,4a-dimethyl-7-(isopropyl)phenanthrene-1-carboxylic acid, copper salt

CAS No.: 10248-55-2

Cat. No.: VC20980902

Molecular Formula: C40H58CuO4

Molecular Weight: 666.4 g/mol

* For research use only. Not for human or veterinary use.

[1R-(1alpha,4abeta,4balpha,10aalpha)]-1,2,3,4,4a,4b,5,6,10,10a-decahydro-1,4a-dimethyl-7-(isopropyl)phenanthrene-1-carboxylic acid, copper salt - 10248-55-2

Specification

Description Yellowish resinous powder. (NTP, 1992)
Abietic acid is an abietane diterpenoid that is abieta-7,13-diene substituted by a carboxy group at position 18. It has a role as a plant metabolite. It is an abietane diterpenoid and a monocarboxylic acid. It is a conjugate acid of an abietate.
Abietic acid is a natural product found in Pinus densiflora, Ceroplastes pseudoceriferus, and other organisms with data available.
CAS No. 10248-55-2
Molecular Formula C40H58CuO4
Molecular Weight 666.4 g/mol
IUPAC Name copper;1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate
Standard InChI InChI=1S/2C20H30O2.Cu/c2*1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22;/h2*7,12-13,16-17H,5-6,8-11H2,1-4H3,(H,21,22);/q;;+2/p-2
Standard InChI Key BCYMZMFCJMHEBD-UHFFFAOYSA-L
Isomeric SMILES CC(C)C1=CC2=CCC3[C@](CCCC3(C2CC1)C)(C)C(=O)O.[Cu]
SMILES CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)[O-])C
Canonical SMILES CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)[O-])C.CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)[O-])C.[Cu+2]
Boiling Point 482 °F at 9 mmHg (NTP, 1992)
Flash Point 187 °C
Melting Point 343 to 345 °F (NTP, 1992)
100-150 °C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator